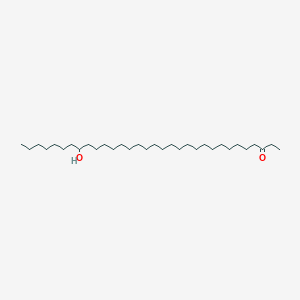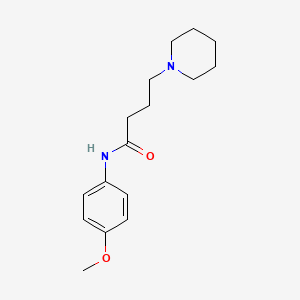![molecular formula C12H12Cl2OS B14359656 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol CAS No. 90160-68-2](/img/structure/B14359656.png)
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol is an organic compound with a complex structure that includes chloro, chloromethyl, methylsulfanyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol typically involves multiple steps. One common method includes the following steps:
Formation of the but-3-yn-2-ol backbone: This can be achieved through the reaction of propargyl alcohol with appropriate reagents.
Introduction of the chloromethyl group: This step involves the chloromethylation of the intermediate compound.
Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chloro and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylsulfanyl group can also participate in redox reactions, affecting the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Similar in structure but lacks the but-3-yn-2-ol and methylsulfanyl groups.
2-Chlorobenzyl chloride: Contains the chloromethyl group but differs in the overall structure.
4-(Methylsulfanyl)phenylacetylene: Similar due to the presence of the methylsulfanyl and phenyl groups but lacks the chloro and chloromethyl groups.
Uniqueness
1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both chloro and chloromethyl groups allows for diverse substitution reactions, while the methylsulfanyl group adds redox activity. The but-3-yn-2-ol backbone provides additional sites for chemical modification, making this compound versatile for various research and industrial applications.
Propriétés
Numéro CAS |
90160-68-2 |
|---|---|
Formule moléculaire |
C12H12Cl2OS |
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethyl)-4-(2-methylsulfanylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C12H12Cl2OS/c1-16-11-5-3-2-4-10(11)6-7-12(15,8-13)9-14/h2-5,15H,8-9H2,1H3 |
Clé InChI |
WZPYASJYRCLSED-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1C#CC(CCl)(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
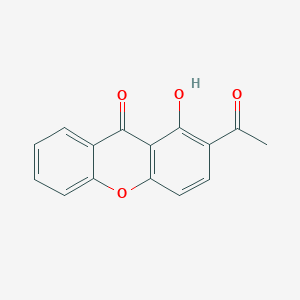
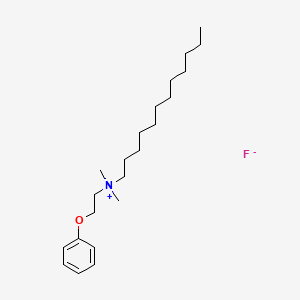
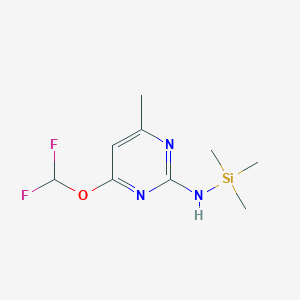
amino}ethyl acetate](/img/structure/B14359618.png)

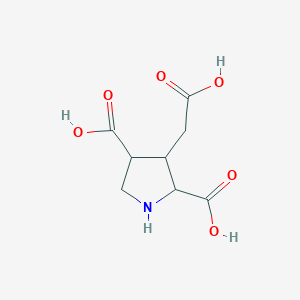
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
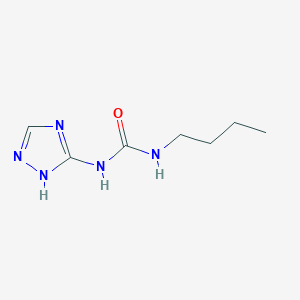
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
